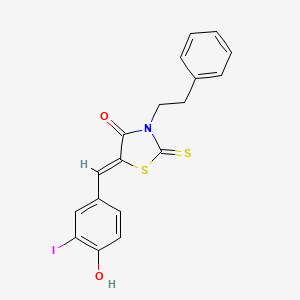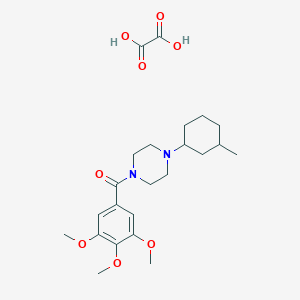
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as MPTP and has been studied extensively due to its unique properties and potential benefits in various fields of research. In
作用機序
MPTP acts as a prodrug and is converted to its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B). MPP+ then enters dopaminergic neurons and selectively damages them by inhibiting mitochondrial respiration. This results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce oxidative stress and damage in various brain regions. It has also been shown to cause a decrease in dopamine levels in the brain, leading to Parkinson's disease-like symptoms. MPTP has also been shown to induce apoptosis in dopaminergic neurons, leading to cell death.
実験室実験の利点と制限
MPTP has several advantages as a tool for scientific research. It is a potent and selective neurotoxin that can be used to selectively damage dopaminergic neurons in the brain. MPTP has also been shown to reliably induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease. However, MPTP also has several limitations. It is a highly toxic compound that requires careful handling and disposal. MPTP is also not selective for dopaminergic neurons and can damage other cell types in the brain.
将来の方向性
There are several future directions for research on MPTP. One area of research is focused on developing new neuroprotective therapies for Parkinson's disease. Another area of research is focused on developing new animal models of Parkinson's disease that better mimic the disease in humans. Additionally, research is being conducted to better understand the mechanisms underlying MPTP-induced neurotoxicity and to develop new compounds that can selectively target dopaminergic neurons in the brain.
Conclusion:
In conclusion, MPTP is a valuable tool for scientific research that has been extensively studied for its potential applications in various fields. While it has several advantages as a tool for research, it also has several limitations that must be considered. Research on MPTP is ongoing, and there are several future directions for research that hold promise for developing new therapies for Parkinson's disease and advancing our understanding of the disease.
合成法
The synthesis of MPTP involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents to produce the final product. The most commonly used method for synthesizing MPTP involves the reaction of 2,4,5-trichloropyrimidine with pentafluoroethylamine and trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of the dopaminergic system in the brain and has been shown to cause Parkinson's disease-like symptoms in animal models. MPTP has also been used to study the effects of oxidative stress on the brain and has been shown to induce oxidative damage in various brain regions.
特性
IUPAC Name |
2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F8N3/c1-2-18-4(6(9,10)8(14,15)16)3(5(17)19-2)7(11,12)13/h1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPCUVKMZMAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)C(F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F8N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![2-amino-4-[4-(methylthio)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)
